Lauroyl coenzyme A (Lauroyl-CoA) lithium salt is a stable, medium-chain (C12) saturated fatty acyl-CoA thioester utilized as a critical acyl donor in lipid biosynthesis, enzyme kinetics, and metabolic profiling. As a lithium salt, it offers enhanced aqueous solubility and resistance to hydrolysis compared to its free acid counterpart, making it highly suitable for in vitro biochemical assays . It serves as a primary substrate for acyl-CoA thioesterases, diacylglycerol acyltransferases (DGAT), and glycerol-3-phosphate acyltransferases (GPAT), playing a central role in the study of medium-chain triglyceride assembly and the initiation of the type II fatty acid synthase (FAS-II) pathway .
Procurement of generic short-chain acyl-CoAs (e.g., acetyl-CoA) or alternative long-chain variants (e.g., oleoyl-CoA) as substitutes for Lauroyl-CoA leads to assay failure in medium-chain-specific enzyme models . Acyltransferases and thioesterases exhibit stringent chain-length and spatial specificities; for instance, mycobacterial FabH strictly requires C12–C16 acyl-CoAs to initiate FAS-II elongation and shows zero activity with C2–C4 variants [1]. Furthermore, substituting the lithium salt with a free acid or sodium salt form often introduces solubility bottlenecks—such as premature micellization or precipitation in magnesium-rich buffers—which skews kinetic measurements and compromises reproducibility in high-throughput screening.
In comparative assays of DGAT from Cuphea seeds, the enzyme demonstrates a strict preference for medium-chain substrates. When tested against equimolar concentrations, Lauroyl-CoA (C12) yielded the highest triacylglycerol formation rates, whereas Oleoyl-CoA (C18:1) showed significantly reduced activity, and Erucoyl-CoA (C22:1) resulted in complete enzyme inactivity [1].
| Evidence Dimension | Triacylglycerol formation activity (substrate preference) |
| Target Compound Data | Highest specific activity |
| Comparator Or Baseline | Erucoyl-CoA (Inactive) / Oleoyl-CoA (Reduced activity) |
| Quantified Difference | 100% loss of activity with C22:1 substitution |
| Conditions | Microsomal preparations from maturing Cuphea seeds at 24-40°C |
Buyers modeling medium-chain triglyceride synthesis must procure the exact C12-CoA substrate, as longer-chain substitutes fail to trigger the target enzyme.
The mycobacterial 3-oxoacyl-[acyl carrier protein] synthase III (FabH) uniquely bridges FAS-I and FAS-II systems by condensing medium-chain acyl-CoAs. Lauroyl-CoA (C12) serves as an active starter molecule for this condensation, whereas short-chain precursors like Acetyl-CoA (C2) yield zero activity [1].
| Evidence Dimension | Condensation activity with malonyl-AcpM |
| Target Compound Data | Active substrate for elongation |
| Comparator Or Baseline | Acetyl-CoA (No activity) |
| Quantified Difference | Absolute requirement for C12-C16 chain length |
| Conditions | in vitro FabH enzymatic assay |
Essential for researchers screening FAS-II inhibitors, as using common short-chain CoAs will result in a non-functional assay baseline.
The lithium salt form of Lauroyl-CoA provides enhanced handling characteristics for LC-MS standard preparation. In stability studies utilizing native chemical ligation probes, medium-to-long-chain acyl-CoA lithium salts maintained complete solubility and stability over 24 hours at 8°C when formulated in optimized aqueous-DMSO mixtures (>65% DMSO), avoiding the rapid precipitation often observed with non-lithium forms in complex matrices [1].
| Evidence Dimension | Solution stability and solubility retention |
| Target Compound Data | Stable in solution for >24 hours |
| Comparator Or Baseline | Free acid / Sodium salt forms (prone to micellization/precipitation) |
| Quantified Difference | Extended half-life in solution without precipitation |
| Conditions | 8°C in aqueous/DMSO mixtures over 24 hours |
Procurement of the lithium salt ensures reliable, quantifiable standard curves for lipidomic profiling and prevents costly sample loss due to precipitation.
In aqueous-phase polycondensation systems for polyhydroxy fatty acid (PHFA) synthesis, the acyltransferase WS2Mh requires specific long-chain thioesters. Lauroyl-CoA acts as a functional acyl donor for chain elongation, whereas shorter-chain acyl-CoAs fail to meet the stringent structural and regioselective requirements of the enzyme's substrate tunnel, halting polymerization[1].
| Evidence Dimension | Polymerization chain elongation efficiency |
| Target Compound Data | Supports high-molecular-weight polyester synthesis |
| Comparator Or Baseline | Short-chain acyl-CoAs (Incompatible) |
| Quantified Difference | Enables continuous acyl transfer vs. polymerization failure |
| Conditions | Cell-free aqueous medium with ACOS5At and WS2Mh cascade |
Industrial bioengineers must select Lauroyl-CoA to successfully drive cell-free bioplastic synthesis, as generic short-chain CoAs cannot propagate the polymer chain.
Lauroyl-CoA lithium salt is the definitive starter substrate for in vitro assays targeting FabH (3-oxoacyl-[ACP] synthase III). Because FabH strictly requires C12–C16 acyl-CoAs and rejects short-chain variants, procuring this specific compound is mandatory for developing reliable screens for novel anti-mycobacterial compounds [1].
In agricultural biotechnology and lipid research, Lauroyl-CoA is used to profile the substrate specificity of diacylglycerol acyltransferases (DGAT) and glycerol-3-phosphate acyltransferases (GPAT). Its use allows researchers to accurately map the kinetics of medium-chain lipid accumulation in engineered oilseeds, which cannot be modeled using standard oleoyl- or palmitoyl-CoA [2].
As a stable lithium salt, Lauroyl-CoA serves as a highly reliable internal standard or calibration reference for mass spectrometry-based lipidomics. Its resistance to rapid precipitation in aqueous-organic solvent mixtures ensures reproducible quantification of endogenous acyl-CoA pools in metabolic disease models[3].
Lauroyl-CoA is utilized as a primary acyl donor in engineered enzymatic cascades (e.g., utilizing WS2Mh acyltransferase) for the aqueous-phase polycondensation of bioplastics. Its specific chain length is critical for fitting the enzyme's binding pocket, enabling the efficient production of medium-chain-length polyesters [4].